1-(3-acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone
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Overview
Description
1-(3-Acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1-(3-acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps, such as acetylation and methoxylation, are carried out to introduce the desired substituents on the indole ring .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-(3-Acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
1-(3-Acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 1-(3-acetyl-5-methoxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
What sets this compound apart is its unique combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(3-acetyl-5-methoxy-2-methyl-1-phenylindol-6-yl)ethanone |
InChI |
InChI=1S/C20H19NO3/c1-12-20(14(3)23)17-11-19(24-4)16(13(2)22)10-18(17)21(12)15-8-6-5-7-9-15/h5-11H,1-4H3 |
InChI Key |
JTHVOPSPEPGCBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)OC)C(=O)C |
Origin of Product |
United States |
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